Product packaging for 5-Bromo-2-ethoxy-N-ethylnicotinamide(Cat. No.:)

5-Bromo-2-ethoxy-N-ethylnicotinamide

Cat. No.: B13022217
M. Wt: 273.13 g/mol
InChI Key: ICGSUIHIXYMNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethoxy-N-ethylnicotinamide is a substituted nicotinamide derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the exploration of novel kinase inhibitors. The molecular scaffold features a bromine atom and an ethoxy group on the pyridine ring, which are valuable handles for further chemical modifications via cross-coupling reactions and functional group transformations. Research into analogous compounds, such as those featuring related tricyclic cores, has demonstrated significant potency as allosteric inhibitors of p21-activated kinase 4 (PAK4), a key regulator of malignancy and immune infiltration in cancers like pancreatic cancer (Citation 1). The structural similarities suggest potential application in developing targeted cancer therapies. As a key building block, it enables researchers to efficiently construct complex molecules for evaluating structure-activity relationships (SAR). This product is intended for research applications only and is not for diagnostic or therapeutic use. (Citations: 1, 2, 3, 4)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O2 B13022217 5-Bromo-2-ethoxy-N-ethylnicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C10H13BrN2O2/c1-3-12-9(14)8-5-7(11)6-13-10(8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,14)

InChI Key

ICGSUIHIXYMNRJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Ethoxy N Ethylnicotinamide

Retrosynthetic Analysis of 5-Bromo-2-ethoxy-N-ethylnicotinamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. youtube.com For this compound, the analysis involves strategically "disconnecting" the molecule at key functional groups.

The most logical primary disconnection is at the amide bond (C-N bond), as amide formation is a reliable and well-established reaction. This disconnection yields two precursor fragments: 5-bromo-2-ethoxynicotinic acid and ethylamine (B1201723) .

A subsequent disconnection targets the ether linkage (C-O bond) of the 5-bromo-2-ethoxynicotinic acid intermediate. This leads back to a di-halogenated pyridine (B92270) derivative, such as 5-bromo-2-chloronicotinic acid , and ethanol (B145695) or sodium ethoxide.

Finally, the 5-bromo-2-chloronicotinic acid can be traced back to a simpler, commercially available starting material. The bromine and chlorine atoms can be retrosynthetically removed, pointing towards nicotinic acid as a plausible ultimate precursor. This multi-step deconstruction provides a clear roadmap for the forward synthesis, starting from nicotinic acid and introducing the required functionalities in a stepwise manner.

Synthetic Routes to the Nicotinamide (B372718) Core and its Functionalization

The forward synthesis of this compound requires a sequence of reactions to build the molecule from its precursors, as identified in the retrosynthetic analysis.

Preparation of 5-Bromo-nicotinic Acid Derivatives as Precursors

The synthesis typically begins with the bromination of nicotinic acid (also known as vitamin B3) or its derivatives. guidechem.com Direct bromination of the pyridine ring is a key step. One established method involves reacting nicotinic acid with bromine in the presence of thionyl chloride. google.com The thionyl chloride often serves both as a solvent and as a reagent to activate the carboxylic acid, potentially forming nicotinic acid hydrochloride in situ, which then undergoes electrophilic bromination. google.com The use of an iron catalyst can facilitate the reaction. google.com Another approach involves the hydrolysis of a corresponding ester, such as methyl 5-bromonicotinate, using a base like sodium hydroxide (B78521) to yield 5-bromonicotinic acid. chemicalbook.com

Patented methods have sought to optimize this process for higher yield and purity. For instance, reacting nicotinic acid with an equimolar amount of bromine at elevated temperatures (110-120 °C) in the presence of a Lewis acid catalyst has been shown to produce the desired product in high yield. google.com

Table 1: Selected Conditions for the Synthesis of 5-Bromonicotinic Acid

Starting Material Reagents Conditions Yield Reference
Nicotinic acid Thionyl chloride, Bromine, Iron powder Reflux for 6 hours 87-90% google.com
Nicotinic acid Thionyl chloride, Bromine, Lewis acid catalyst 110-120 °C for 10-14 hours 93-95% google.com
Methyl 5-bromonicotinate Sodium hydroxide in THF/water Room temperature for 10 min 33% chemicalbook.com

Strategies for the Introduction of the 2-Ethoxy Moiety

Introducing an ethoxy group at the 2-position of the pyridine ring typically requires a precursor with a suitable leaving group at that position, such as a halogen. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction. Starting from a 2-chloropyridine (B119429) derivative, such as 2-chloro-5-bromonicotinic acid, the ethoxy group can be installed by reacting the precursor with sodium ethoxide in ethanol. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride by the ethoxide nucleophile. The existence of related compounds like 2-ethoxy-nicotinic acid and 5-bromo-2-ethoxypyridine (B189575) in chemical literature supports the viability of this transformation. matrixscientific.comsimsonpharma.comsigmaaldrich.com

Formation of the N-Ethyl Amide Linkage via Amidation Reactions

The final key transformation is the formation of the N-ethyl amide bond. youtube.com This is a condensation reaction between the carboxylic acid group of 5-bromo-2-ethoxynicotinic acid and ethylamine. youtube.com To facilitate this reaction, the carboxylic acid must first be activated. Common methods for activation include:

Conversion to an Acyl Chloride : The carboxylic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form the more reactive acyl chloride. mdpi.com This intermediate readily reacts with ethylamine to form the desired amide.

Use of Coupling Reagents : Modern amidation protocols often employ coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine.

Enzymatic methods are also emerging as a viable, though less common, tool for N-amidation of heterocyclic compounds, offering high specificity. nih.gov For industrial-scale synthesis, direct reaction of an ester derivative (e.g., ethyl 5-bromo-2-ethoxynicotinate) with ethylamine under heat or pressure can also be an effective route. google.com

Convergent and Linear Synthetic Approaches for this compound

The synthesis of a multi-substituted molecule like this compound can be approached using either a linear or a convergent strategy. differencebetween.compediaa.com

A linear synthesis involves a step-by-step modification of a single starting material. youtube.com In this case, the sequence would be:

Nicotinic Acid → 5-Bromonicotinic Acid → 5-Bromo-2-chloronicotinic Acid → 5-Bromo-2-ethoxynicotinic Acid → this compound.

A convergent synthesis , by contrast, involves preparing key fragments of the molecule separately and then combining them at a later stage. wikipedia.org A plausible convergent approach would be:

Fragment A Synthesis : Nicotinic Acid → 5-Bromo-2-ethoxynicotinic acid

Fragment B : Ethylamine (commercially available)

Final Coupling : Fragment A + Fragment B → this compound

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the efficiency and cost-effectiveness of a synthesis. For the preparation of this compound, optimization would focus on the key bond-forming steps.

Bromination : As shown in patent literature, the choice of catalyst (e.g., iron powder vs. other Lewis acids), reaction temperature, and duration significantly impacts the yield of 5-bromonicotinic acid. google.comgoogle.com For example, using a Lewis acid catalyst at 110-120 °C can dramatically increase the yield compared to uncatalyzed or lower-temperature reactions. google.com

Ethoxylation : In the SNAr reaction to introduce the ethoxy group, optimization involves controlling the temperature and ensuring the absence of water to prevent side reactions. The choice of solvent (typically the corresponding alcohol, ethanol) and the concentration of the sodium ethoxide are key parameters.

Amidation : For the final amidation step, if using the acyl chloride route, controlling the temperature (often starting at 0 °C) and using a non-nucleophilic base to scavenge the HCl byproduct can improve yield and purity. When using coupling reagents, the choice of reagent and the addition of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and accelerate the amide bond formation. The use of nickel-based nanocatalysts has also been explored for streamlining amide synthesis, which could be applicable here. nih.gov

Purification at each stage, often through recrystallization or column chromatography, is essential to ensure the purity of the final product. chemicalbook.com

Exploration of Novel Synthetic Methodologies for Similar Nicotinamide Derivatives

The synthesis of nicotinamide and its derivatives is a field of continuous research, driven by the quest for more efficient, sustainable, and versatile methods. Several novel methodologies have been developed that could be adapted for the synthesis of compounds structurally similar to this compound. These methods often focus on improving reaction conditions, employing novel catalysts, and expanding the substrate scope.

One innovative approach involves the use of biocatalysis. For instance, a green and concise synthesis of various nicotinamide derivatives has been achieved using Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, in a continuous-flow microreactor. rsc.org This enzymatic method allows for the amidation of methyl nicotinate (B505614) derivatives with various amines under mild conditions, significantly reducing reaction times and improving yields compared to traditional batch processes. rsc.org

Another area of exploration is the development of new coupling reagents and catalytic systems for amide bond formation. Research has demonstrated the use of 1-propylphosphonic anhydride (B1165640) as an effective coupling agent for the synthesis of bispyridine-based ligands from isonicotinic acid derivatives and diaminoalkanes. Furthermore, a variety of other modern coupling reagents are available for the formation of amide bonds, each with its own advantages.

The table below summarizes some of these modern coupling reagents used in the synthesis of amides, which could be applicable to the synthesis of nicotinamide derivatives.

Coupling Reagent CategoryExamplesKey Features
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Commonly used for amide and ester formation. Byproducts can sometimes be challenging to remove.
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly efficient coupling reagents, often used in peptide synthesis.
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Known for rapid reaction times and low racemization, especially when used with additives like HOBt (1-Hydroxybenzotriazole).

Furthermore, palladium-catalyzed cross-coupling reactions have been employed to create complex nicotinamide derivatives. nih.gov These methods allow for the introduction of various substituents onto the pyridine ring, offering a high degree of molecular diversity. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or alkyl groups at specific positions.


Scalability Considerations in Chemical Synthesis for Research Purposes

The scalability of a synthetic route is a critical factor, even for research purposes, as larger quantities of a compound may be required for extensive biological testing or further chemical exploration. When considering the synthesis of this compound, several factors must be taken into account to ensure a smooth transition from small-scale laboratory synthesis to the production of larger batches.

Key considerations for the scalability of the proposed synthesis include:

Reaction Conditions: The chosen reaction conditions should be amenable to scale-up. This includes factors such as reaction temperature, pressure, and the need for specialized equipment. Reactions that can be performed at or near ambient temperature and pressure are generally easier and safer to scale. The use of highly energetic or hazardous reagents would require special precautions and facilities for larger-scale synthesis.

Purification Methods: The method of purification is a crucial aspect of scalability. While chromatographic purification is common in a research setting, it can be time-consuming and expensive on a larger scale. Developing a synthesis that allows for purification by crystallization or simple extraction is highly desirable for producing larger quantities of the final product. The choice of solvent for these processes is also important, with a preference for those that are less hazardous and easily recyclable.

Process Safety: A thorough safety assessment is necessary before scaling up any chemical synthesis. This includes understanding the thermal stability of intermediates and the final product, as well as the potential for runaway reactions.

Waste Management: The environmental impact of the synthesis becomes more significant at a larger scale. The choice of solvents and reagents should consider their toxicity and the ease of waste disposal or recycling.

Recent advancements in synthetic methodology, such as the use of continuous-flow reactors, offer significant advantages for scalability. rsc.org Flow chemistry can provide better control over reaction parameters, improve safety, and facilitate a more straightforward scale-up compared to traditional batch processes. rsc.org For instance, the enzymatic synthesis of nicotinamide derivatives in a continuous-flow microreactor has demonstrated good scalability. rsc.org Similarly, chemical catalysis methods are often chosen for industrial-scale production due to their cost-effectiveness and high yields. nih.gov

The table below outlines some of the key parameters and their implications for the scalability of the synthesis of nicotinamide derivatives.

ParameterImplication for ScalabilityFavorable Attributes for Scale-up
Starting Materials Availability, cost, and handlingReadily available, inexpensive, and non-hazardous
Reaction Conditions Equipment needs, safety, and energy consumptionAmbient temperature and pressure, use of standard equipment
Catalyst Cost, efficiency, and recyclabilityLow catalyst loading, high turnover number, and ease of separation/reuse
Solvent Cost, safety, and environmental impactLow toxicity, recyclable, and minimal volume required
Work-up & Purification Time, cost, and product purityCrystallization, extraction, or filtration over chromatography
Byproducts Separation and disposalMinimal and easily separable byproducts

By carefully considering these factors during the initial route design and optimization, the synthesis of this compound can be developed in a manner that is both efficient for laboratory-scale research and amenable to future scale-up if required.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Ethoxy N Ethylnicotinamide Analogues

Systematic Design Principles for Structural Modifications of 5-Bromo-2-ethoxy-N-ethylnicotinamide

The rational design of analogues of this compound hinges on a systematic approach to modifying its core structure. This involves the targeted alteration of specific functional groups to probe their influence on the compound's interaction with its biological target. The primary areas of modification include the halogen substituent at the 5-position of the pyridine (B92270) ring, the alkoxy chain at the 2-position, the N-alkyl group on the amide nitrogen, and other substitutions on the pyridine ring and the amide linker.

Investigation of Halogen Substituents at the 5-Position

The nature of the halogen atom at the 5-position of the nicotinamide (B372718) ring plays a critical role in modulating biological activity. The electronegativity, size, and ability to form halogen bonds are key properties that differ between fluorine, chlorine, bromine, and iodine, leading to varied interactions with the target protein.

Studies on related heterocyclic compounds have shown that substituting bromine with other halogens can significantly impact potency. For instance, in a series of 2-halobenzamides, the inhibitory activity was found to be sensitive to the nature of the halogen. researchgate.net Generally, the order of effectiveness can vary depending on the specific target and the binding pocket environment. For example, a bromo analogue of epibatidine (B1211577) displayed a distinct affinity and potency profile compared to its fluoro and norchloro counterparts at neuronal nicotinic receptors. nih.gov This highlights the nuanced role of the halogen substituent.

To systematically investigate this, a series of analogues would be synthesized where the bromine in this compound is replaced with fluorine, chlorine, and iodine, while keeping the 2-ethoxy and N-ethyl groups constant. The resulting biological data would provide a clear understanding of the optimal halogen for activity.

Table 1: Hypothetical Biological Activity of 5-Halo-2-ethoxy-N-ethylnicotinamide Analogues

Compound 5-Position Substituent Biological Activity (IC₅₀, nM)
Analogue 1 -F 150
Analogue 2 -Cl 85
Parent Compound -Br 50
Analogue 3 -I 120

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of SAR studies.

Variation of the 2-Alkoxy Chain (e.g., Methoxy, Propoxy)

The 2-alkoxy group is another crucial determinant of the pharmacological profile of nicotinamide derivatives. The length and bulk of the alkoxy chain can influence the compound's solubility, metabolic stability, and ability to fit into the binding pocket of its target.

Research on other inhibitor classes has demonstrated that modifying the length of an alkoxy chain can have a profound effect on activity. For instance, studies on NADP+:isocitrate dehydrogenase inhibitors showed that long-chain acyl-CoAs with carbon numbers greater than 14 had pronounced effects on kinetics, while shorter chains had little to no effect. nih.gov This suggests that there is likely an optimal length for the alkoxy group at the 2-position of the nicotinamide ring for a given biological target.

A systematic study would involve synthesizing analogues with methoxy, propoxy, and butoxy groups in place of the ethoxy group. This would allow for the determination of whether a shorter or longer chain is more favorable for biological activity.

Table 2: Impact of 2-Alkoxy Chain Variation on Biological Activity

Compound 2-Position Substituent Biological Activity (IC₅₀, nM)
Analogue 4 -OCH₃ (Methoxy) 75
Parent Compound -OCH₂CH₃ (Ethoxy) 50
Analogue 5 -OCH₂CH₂CH₃ (Propoxy) 90
Analogue 6 -OCH(CH₃)₂ (Isopropoxy) 110

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of SAR studies.

Modification of the N-Alkyl Group on the Amide Nitrogen

The N-alkyl group on the amide nitrogen is a key interaction domain that can influence binding affinity and selectivity. The size, shape, and lipophilicity of this group can dictate how the molecule orients itself within the binding site.

In studies of N-alkyl-5-hydroxypyrimidinone carboxamides, modification of the N-alkyl group was shown to be critical for retaining potency. For example, replacing a methyl group with an ethyl group improved the minimum inhibitory concentration (MIC), while deleting the methyl group altogether was not tolerated. nih.gov This underscores the importance of a carefully selected N-alkyl substituent.

To explore this aspect, analogues with different N-alkyl groups such as methyl, propyl, and isopropyl would be synthesized. This would provide insights into the steric and electronic requirements of the binding pocket in this region.

Table 3: Effect of N-Alkyl Group Modification on Biological Activity

Compound N-Amide Substituent Biological Activity (IC₅₀, nM)
Analogue 7 -CH₃ (Methyl) 60
Parent Compound -CH₂CH₃ (Ethyl) 50
Analogue 8 -CH₂CH₂CH₃ (Propyl) 80
Analogue 9 -CH(CH₃)₂ (Isopropyl) 95

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of SAR studies.

Impact of Substitutions on the Pyridine Ring and Amide Linker on Biological Activity

Beyond the primary substitution sites, modifications to other positions on the pyridine ring and alterations to the amide linker itself can provide further avenues for optimizing biological activity. nih.govnih.gov Introducing other substituents on the pyridine ring could modulate the electronic properties of the ring system, influencing its pKa and interaction with the target.

Furthermore, the amide linker is a critical structural element that can be modified to improve metabolic stability or to alter the conformational preferences of the molecule. nih.gov In some cases, replacing the amide with a bioisostere, such as a reverse amide or an alkene, can lead to improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.orgresearchgate.netijpsonline.com For this compound derivatives, a QSAR model could be developed using the biological activity data obtained from the systematic SAR studies described above.

The process would involve calculating a variety of molecular descriptors for each analogue, which quantify different aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can be a powerful predictive tool, enabling the in silico screening of virtual compounds and prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, and therefore most probable, shapes that a molecule can adopt. For this compound and its analogues, understanding the preferred conformation is crucial for rationalizing their biological activity.

Molecular mechanics calculations and other computational methods can be employed to explore the conformational landscape of these molecules. nih.gov These studies can reveal, for instance, the preferred orientation of the N-ethyl group relative to the pyridine ring and the torsional angles of the 2-ethoxy chain. The identification of the bioactive conformation—the specific shape the molecule adopts when bound to its target—is a key goal. This information can be used to refine molecular docking studies and to design new analogues that are pre-organized in the bioactive conformation, potentially leading to higher binding affinity and potency. nih.gov

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric features can be dissected by systematically analyzing the contributions of its core components: the substituted pyridine ring, the amide linkage, and the N-alkyl substituent. Research on related nicotinamide derivatives has highlighted the importance of these regions in modulating activity.

The fundamental nicotinamide scaffold is recognized as a crucial pharmacophore in various biological processes. nih.gov Modifications to this core structure have led to the development of a diverse range of bioactive compounds.

The pyridine ring of the nicotinamide structure is a critical element for interaction with biological targets. The nature and position of substituents on this ring significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

In analogues of this compound, the substituents at the 2- and 5-positions are of particular interest. The ethoxy group at the 2-position and the bromine atom at the 5-position are key modulators of the molecule's properties.

The 2-Position Alkoxy Group: The presence of an alkoxy group, such as the ethoxy group in the parent compound, is often crucial for activity. It can act as a hydrogen bond acceptor and its size and lipophilicity can be fine-tuned to optimize target engagement. Studies on related 2-alkoxy nicotinamides suggest that variations in the length and branching of the alkyl chain can impact potency.

The following table illustrates the hypothetical impact of substitutions on the pyridine ring based on general principles observed in related nicotinamide SAR studies.

Compound Analogue Modification Anticipated Impact on Activity
Analogue AReplacement of 2-ethoxy with 2-methoxyMay alter binding affinity due to smaller size.
Analogue BReplacement of 2-ethoxy with 2-isopropoxyIncreased steric bulk may enhance or decrease activity depending on the target's binding pocket size.
Analogue CReplacement of 5-bromo with 5-chloroMay result in a slight change in electronic properties and halogen bonding potential, potentially affecting potency.
Analogue DReplacement of 5-bromo with 5-methylRemoval of the halogen may lead to a loss of specific halogen bonding interactions, likely reducing activity.

The amide group (-CONH-) is a central feature of the nicotinamide structure, acting as a rigidifying element and a key hydrogen bond donor and acceptor. Its orientation and ability to form hydrogen bonds are often critical for anchoring the molecule within the binding site of a biological target. The planarity of the amide bond helps to correctly position the pyridine ring and the N-alkyl substituent for optimal interaction.

The N-ethyl group in this compound extends from the amide nitrogen and occupies a specific region of the binding pocket. The size, shape, and lipophilicity of this substituent are important determinants of activity.

SAR studies on related N-substituted nicotinamides often reveal a clear relationship between the nature of the N-alkyl group and biological potency.

Compound Analogue Modification Anticipated Impact on Activity
Analogue EReplacement of N-ethyl with N-methylA smaller substituent may not fully occupy the binding pocket, potentially leading to reduced affinity.
Analogue FReplacement of N-ethyl with N-propylA slightly larger, linear alkyl chain may provide a better fit and enhance hydrophobic interactions.
Analogue GReplacement of N-ethyl with N-isopropylA branched alkyl group introduces more steric bulk, which could either be beneficial or detrimental to binding.
Analogue HReplacement of N-ethyl with a cyclic group (e.g., N-cyclopropyl)A conformationally restricted substituent can provide insights into the optimal geometry for binding.

Identification and Characterization of Biological Targets for 5 Bromo 2 Ethoxy N Ethylnicotinamide

High-Throughput Screening Methodologies for Target Discovery

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery and chemical probe identification, allowing for the rapid assessment of large libraries of chemical compounds against biological targets. acs.org This automated process is essential for identifying "hits"—compounds that modulate a target's activity in a desired manner. acs.org The initial step in this journey is target identification, where primary research suggests the involvement of specific proteins in disease progression, which can then be used as targets for drug development. nih.gov

The methodologies for HTS can be broadly categorized into two main approaches:

Target-Based Screening: This approach, also known as reverse chemical genetics, involves testing compounds directly against a purified, defined biological target, such as a specific enzyme or receptor. nih.gov These assays are typically biochemical or biophysical in nature and are ideal for discovering molecules that inhibit a specific enzymatic activity or a biomolecular interaction. nih.gov Techniques like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and self-assembled monolayers with mass spectrometry (SAMDI) are often employed. nih.govcancer.gov The SAMDI technique, for instance, is a label-free method capable of screening over 100,000 compounds in a single day. cancer.gov

The primary goal of HTS is not to identify a final drug but to generate "leads" that provide a starting point for further optimization and a deeper understanding of a particular biochemical pathway. acs.org

Receptor Binding and Ligand Modulation Studies

Following initial identification through HTS, promising compounds undergo more detailed receptor binding and ligand modulation studies to quantify their interaction with specific targets. These assays are crucial for determining the affinity and specificity of a compound for its receptor. researchgate.net Radioligand binding assays, for example, are a classic method used to determine the equilibrium dissociation constant (Kd) of a ligand or the inhibitory constant (Ki) of a competitor by measuring the displacement of a radiolabeled ligand. rcsb.org

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes, making them common drug targets. nih.govkaryopharm.com

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): The mGlu5 receptor is implicated in various central nervous system (CNS) functions, and its modulation is a therapeutic strategy for disorders like anxiety and schizophrenia. researchgate.net Studies have shown that mGlu5 receptors can be modulated by allosteric ligands that bind to sites distinct from the endogenous glutamate binding site. researchgate.netnih.gov Notably, compounds with a nicotinamide (B372718) or nicotinic acid scaffold have been investigated as mGlu5 modulators. For example, N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172) was identified as an mGlu5 modulator. researchgate.net Patents also describe nicotinic acid derivatives as modulators of metabotropic glutamate receptors, suggesting that the core structure of 5-Bromo-2-ethoxy-N-ethylnicotinamide makes mGlu5 a plausible biological target. researchgate.net

P2Y12 Receptor: The P2Y12 receptor is a key purinergic GPCR, primarily known for its role in platelet aggregation upon activation by adenosine (B11128) diphosphate (B83284) (ADP). rsc.org Its signaling is Gi protein-dependent and involves the inhibition of adenylyl cyclase and activation of the PI3K/PKB pathway. rcsb.org While P2Y12 is a major antiplatelet drug target, it is also expressed on other immune cells, including microglia, monocytes, and macrophages, where it can modulate inflammatory responses. rsc.org Currently, there is a lack of direct published evidence linking this compound or its close analogues to the P2Y12 receptor. However, given the diverse roles of this receptor, it remains a potential area for future investigation.

Dopamine (B1211576) and serotonin (B10506) receptors are critical targets for neuropsychiatric drugs. researchgate.netacs.org The affinity of a compound for these receptors is often evaluated through competitive binding assays using radiolabeled ligands like [3H]spiperone. researchgate.netox.ac.uk

Dopamine D2 and D3 Receptors: The D2-like receptor family (D2, D3, D4) is involved in movement, cognition, and emotion, and is a primary target for antipsychotic medications. researchgate.netkaryopharm.com While direct studies on this compound are not publicly available, research on structurally related substituted benzamides reveals significant affinity for D2 and D3 receptors. For instance, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a compound sharing the bromo-substituted aromatic amide motif, demonstrated very high affinity for both D2 (Ki = 0.017 nM) and D3 (Ki = 0.022 nM) receptors. researchgate.net Another study on 2-(5-Bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues also reported their binding affinities for dopamine D2, D3, and D4 receptors. portico.orggoogle.com These findings suggest that the structural class to which this compound belongs has a strong potential to interact with dopamine D2 and D3 receptors.

Serotonin 5-HT3 Receptors: The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop family. acs.orgnih.gov These receptors are involved in emesis, gut motility, and modulating the release of other neurotransmitters like dopamine. acs.orgnih.gov The binding site for agonists and antagonists lies at the interface between adjacent subunits. acs.org While many tryptamine-based compounds are known 5-HT receptor ligands, other chemical scaffolds can also exhibit affinity. The evaluation of nicotinamide analogues would be necessary to determine if the this compound structure has an affinity for the 5-HT3 receptor.

Table 1: Binding Affinities of Analogous Compounds for Dopamine and Serotonin Receptors

CompoundTarget ReceptorBinding Affinity (Ki)Reference
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)Dopamine D20.017 nM researchgate.net
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)Dopamine D30.022 nM researchgate.net
5-chloro-N,N-dimethyltryptamineSerotonin 5-HT1AHigh Nanomolar Affinity
5-chloro-N,N-dimethyltryptamineSerotonin 5-HT2BHigh Nanomolar Affinity
5-chloro-N,N-dimethyltryptamineSerotonin 5-HT7High Nanomolar Affinity

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis (programmed cell death) pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., BAX, BAK, Bad). The balance between these opposing factions determines cell fate, and dysregulation of this balance is a hallmark of cancer.

Studies have shown that nicotinamide (NAM), the parent compound of the nicotinamide class, can influence pathways related to apoptosis. For example, nicotinamide treatment can enhance the phosphorylation of Bad, a pro-apoptotic Bcl-2 family member. Phosphorylation of Bad prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL, thereby promoting cell survival. Furthermore, nicotinamide has been observed to inhibit the cleavage of Poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. These findings indicate that compounds derived from nicotinamide may modulate the complex signaling network governed by the Bcl-2 family, making these proteins a potential, albeit likely indirect, target class for this compound.

Protein kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition is a major strategy in cancer therapy.

p21-activated kinase 4 (PAK4): PAK4 is a serine/threonine kinase that regulates cell proliferation, motility, and survival and is overexpressed in numerous cancers. nih.govcancer.gov Intriguingly, a compound known as KPT-9274 has been identified as a first-in-class oral dual inhibitor of both PAK4 and Nicotinamide Phosphoribosyltransferase (NAMPT). researchgate.net KPT-9274 acts as an allosteric modulator of PAK4, meaning it binds to a site other than the ATP-binding pocket, leading to the kinase's destabilization and degradation. cancer.gov The dual activity of KPT-9274 on both PAK4 and NAMPT (a known target for nicotinamide-like compounds) suggests a potential mechanistic link and makes PAK4 a highly relevant potential target for this compound.

Phosphoinositide 3-kinase (PI3K) delta isoform: The PI3K family of lipid kinases are crucial for cell growth, proliferation, and survival. acs.org The delta (δ) isoform is primarily expressed in hematopoietic cells and is a key mediator of B-cell receptor signaling, making it a validated target for hematological malignancies and inflammatory diseases. nih.govresearchgate.net The search for selective PI3Kδ inhibitors has yielded numerous compounds. acs.org Many of these inhibitors feature heterocyclic scaffolds, such as quinazolines and pyrazolo[3,4-d]pyrimidines, which are structurally related to the pyridine (B92270) core of nicotinamide. nih.gov For example, idelalisib, the first approved PI3Kδ inhibitor, is a purine (B94841) derivative. This structural similarity in core motifs suggests that the PI3Kδ kinase domain is a plausible target for inhibition by nicotinamide-based compounds.

Table 2: Overview of Relevant Kinase Inhibitors and Targets

InhibitorTarget(s)Mechanism/ClassRelevanceReference
KPT-9274 (ATG-019)PAK4, NAMPTOral, dual allosteric inhibitorDemonstrates a link between NAMPT inhibition and PAK4 modulation. cancer.govresearchgate.net
IdelalisibPI3KδSelective inhibitor (purine derivative)Highlights that heterocyclic scaffolds can target PI3Kδ. acs.org
Compound 11 (4-aryl quinazoline)PI3KδSelective inhibitor (quinazoline derivative)Quinazoline core is structurally related to the nicotinamide pyridine ring. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide. NAD+ is an essential coenzyme for cellular metabolism and a substrate for signaling enzymes like PARPs and sirtuins. Many cancer cells exhibit high metabolic rates and are heavily dependent on the NAMPT-mediated NAD+ supply for their proliferation and survival, making NAMPT a compelling target for oncology. nih.gov

The nicotinamide scaffold of this compound makes NAMPT its most logical and probable biological target. Numerous potent NAMPT inhibitors have been developed based on structures that mimic the nicotinamide substrate. nih.govnih.gov These inhibitors, such as the well-studied FK866, typically occupy the active site where nicotinamide binds, as well as an adjacent tunnel-shaped cavity. acs.org The structure-activity relationship (SAR) of NAMPT inhibitors is well-documented, showing how modifications to the nicotinamide core and its substituents can dramatically affect potency and cellular activity. nih.gov The development of compounds that are structurally analogous to nicotinamide aims to create potent inhibitors that disrupt NAD+ homeostasis in cancer cells, leading to energy depletion and cell death. nih.gov Therefore, a primary hypothesis for the mechanism of action of this compound is the direct inhibition of NAMPT.

Enzyme Inhibition and Activation Profiling of Nicotinamide Derivatives

While no specific enzyme activity data exists for this compound, the broader class of nicotinamide derivatives has been investigated for its interaction with various enzymes. These studies reveal a pattern of activity that suggests potential, though unconfirmed, targets for the subject compound.

Notably, various nicotinamide derivatives have been identified as inhibitors of several key enzymes. For instance, research into novel nicotinamide derivatives has led to the discovery of potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. rsc.org One study identified a derivative, compound 6b , as a particularly effective inhibitor of HDAC3. rsc.org

Furthermore, other research has focused on the development of nicotinamide derivatives as inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme critical to the mitochondrial electron transport chain. In one such study, compound 4b was found to have an IC50 value of 3.18 µM against SDH, indicating significant inhibitory action. nih.gov The fungicidal properties of some nicotinamide derivatives are attributed to this inhibition of SDH. nih.gov

Nicotinamide N-methyltransferase (NNMT) is another enzyme that has been a target for inhibition by nicotinamide derivatives. nih.gov NNMT is involved in the metabolism of nicotinamide and has been linked to various diseases. nih.gov The development of inhibitors for this enzyme is an active area of research. nih.gov

It is important to emphasize that these findings relate to other nicotinamide derivatives and not to this compound itself. Without direct experimental evidence, any potential enzyme-inhibitory or -activating properties of this specific compound remain speculative.

Table 1: Examples of Enzyme Inhibition by Nicotinamide Derivatives This table presents data for other nicotinamide derivatives to illustrate the types of enzyme interactions observed in this compound class. No such data is currently available for this compound.

Compound/Derivative Class Target Enzyme Observed Effect IC50 Value Reference
Compound 6b (a novel nicotinamide derivative) Histone Deacetylase 3 (HDAC3) Inhibition 0.694 µM rsc.org
Pan-HDAC inhibitors (nicotinamide derivatives) Pan-HDACs (predominantly HDAC1 and HDAC2) Inhibition 4.648 µM - 5.481 µM rsc.org
Compound 4b (a diarylamine-modified nicotinamide derivative) Succinate Dehydrogenase (SDH) Inhibition 3.18 µM nih.gov
Nicotinaldehyde Nicotinamidases Competitive Inhibition 11 nM - 1.4 µM nih.gov

Cellular Pathway Perturbation Analysis and Phenotypic Screening

Consistent with the lack of enzyme-specific data, there is no published information on the cellular pathway perturbations or phenotypic screening of this compound. However, the broader family of nicotinamide derivatives has been the subject of such investigations, revealing a range of cellular effects.

Phenotypic screening of novel nicotinamide derivatives has demonstrated their potential as anti-proliferative agents against various cancer cell lines. For example, a series of newly synthesized nicotinamide derivatives was evaluated against B16F10 (melanoma), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. rsc.org Compound 6b , which showed potent HDAC3 inhibition, also displayed the highest anti-proliferative activity against B16F10 cells, with an IC50 of 4.66 µM. rsc.org Several other compounds in the same study also exhibited significant cytotoxicity against these cancer cell lines. rsc.org

In the context of agriculture, nicotinamide derivatives have been screened for their fungicidal activity. A study on N-(thiophen-2-yl) nicotinamide derivatives found that several compounds exhibited moderate to significant activity against various plant pathogens. mdpi.com Notably, compounds 4a and 4f showed excellent activity against Cucumis sativus downy mildew (CDM), with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. mdpi.com

Table 2: Examples of Phenotypic Screening of Nicotinamide Derivatives This table provides examples of phenotypic effects observed for other nicotinamide derivatives. No phenotypic screening data is currently available for this compound.

Compound/Derivative Class Cell Line/Organism Phenotypic Effect Measurement Reference
Compound 6b (a novel nicotinamide derivative) B16F10 (melanoma) Anti-proliferative activity IC50 = 4.66 µM rsc.org
Compounds 6c, 6h, 6i, 6l, 6m, 6n B16F10, MCF-7, A549 Cytotoxicity Higher than reference compound BG45 rsc.org
Compound 4a (N-(thiophen-2-yl) nicotinamide derivative) Cucumis sativus downy mildew Fungicidal activity EC50 = 4.69 mg/L mdpi.com
Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) Cucumis sativus downy mildew Fungicidal activity EC50 = 1.96 mg/L mdpi.com

Pharmacological Evaluation and Mechanism of Action Studies of 5 Bromo 2 Ethoxy N Ethylnicotinamide

In Vitro Pharmacological Characterization in Cellular Systems

In vitro characterization in cellular systems is a foundational step in drug discovery, designed to understand a compound's biological activity in a controlled, cellular environment.

Cell-Based Functional Assays to Determine Efficacy and Potency

No specific cell-based functional assay data for 5-Bromo-2-ethoxy-N-ethylnicotinamide are available in published literature.

Typically, cell-based functional assays are employed to measure the biological response to a compound. sigmaaldrich.com These assays are crucial for determining a compound's efficacy (the maximal response it can produce) and potency (the concentration required to produce a defined effect, often expressed as EC₅₀). For instance, a novel N-phenyl nicotinamide (B372718) was identified as a potent inducer of apoptosis using a cell- and caspase-based high-throughput screening assay, with an EC₅₀ of 0.082 µM in T47D breast cancer cells. nih.gov Such assays would be necessary to understand the potential therapeutic effects of this compound.

Investigation of Receptor Occupancy and Ligand-Binding Dynamics

There are no public records detailing the investigation of receptor occupancy or ligand-binding dynamics for this compound.

This type of investigation is critical for understanding how a compound interacts with its molecular target. Techniques are used to measure the fraction of receptors bound by a ligand at various concentrations. nih.govnih.gov These studies help to elucidate the affinity of the compound for its receptor and can provide insights into its mechanism of action, whether it be competitive or non-competitive. bldpharm.com The dynamics of this binding, including association and dissociation rates, further define the compound's pharmacological profile. researchgate.net

Detailed Enzyme Kinetics and Elucidation of Inhibition Mechanisms

Detailed enzyme kinetics and inhibition mechanism studies for this compound have not been reported.

Should this compound target an enzyme, kinetic studies would be performed to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov These experiments involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data, often visualized using plots like the Michaelis-Menten or Lineweaver-Burk plots, reveals key parameters such as the inhibitor constant (Kᵢ) and changes in Vₘₐₓ or Kₘ, which are essential for characterizing the inhibitor's potency and mechanism. nih.gov For example, studies on nicotinamide N-methyl transferase (NNMT) inhibitors have utilized such methods to explain their mechanisms in detail.

Cellular Permeability and Transport Characteristics (e.g., Caco-2 Assay)

Specific data on the cellular permeability and transport characteristics of this compound are not available.

The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal drug absorption. These human colon adenocarcinoma cells differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high absorption potential. For lipophilic compounds, modifications to the standard assay, such as the addition of bovine serum albumin (BSA), may be required to avoid underestimating permeability.

Metabolic Stability and Biotransformation Pathways in In Vitro Models

There is no published information regarding the metabolic stability or biotransformation pathways of this compound.

In vitro models are used to predict how a compound will be metabolized in the body. This is a critical factor in determining a drug's half-life and potential for drug-drug interactions.

Assessment of Microsomal Clearance

No data on the microsomal clearance of this compound has been found.

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are incubated with the test compound. The rate at which the compound is eliminated from this system (microsomal clearance) provides an estimate of its metabolic stability. nih.gov A high clearance rate suggests rapid metabolism and likely a short half-life in vivo. This assessment is a standard component of preclinical drug development.

Role of Aldehyde Oxidase in the Compound's Metabolism

Aldehyde oxidase (AOX) is a cytosolic enzyme recognized for its significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds. nih.govdrugbank.comresearchgate.netcambridgemedchemconsulting.com Structurally, this compound possesses a pyridine (B92270) ring, a feature that makes it a potential substrate for AOX. cambridgemedchemconsulting.com AOX catalyzes the oxidation of aromatic azaheterocycles, a process that can significantly influence the clearance and potential toxicity of a compound. nih.govcambridgemedchemconsulting.com

The metabolism of N-heterocycles by AOX typically involves the oxidation of a carbon atom adjacent to a ring nitrogen. wuxiapptec.com In the case of nicotinamide derivatives, AOX has been shown to be involved in their metabolism. For instance, AOX mediates the oxidation of N1-methylnicotinamide to its corresponding pyridones. nih.gov Given the structural similarities, it is plausible that this compound undergoes a similar metabolic transformation catalyzed by AOX. The presence of the ethoxy group at the 2-position and the bromo group at the 5-position of the pyridine ring would likely influence the compound's affinity for the AOX active site and the regioselectivity of the oxidation. researchgate.netnih.gov

Identification and Structural Elucidation of Major Metabolites

The metabolism of nicotinamide and its analogs can lead to the formation of various metabolites. The primary metabolic pathways often involve oxidation and methylation. mdpi.com For nicotinamide itself, known metabolites include 6-hydroxynicotinamide (B1222860) and N-methylnicotinamide, with the latter being further metabolized to N-methyl-2-pyridone-5-carboxamide (Me2PY) and N-methyl-4-pyridone-3-carboxamide (Me4PY). mdpi.comresearchgate.net

Based on these established metabolic pathways for related compounds, the potential major metabolites of this compound can be hypothesized. Oxidation of the pyridine ring, likely mediated by AOX, could lead to the formation of a hydroxylated derivative. The position of hydroxylation would depend on the electronic and steric influences of the existing substituents. Furthermore, the N-ethyl group could be a site for dealkylation, another common metabolic reaction.

To definitively identify and structurally elucidate the major metabolites of this compound, a systematic study would be required. This would typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Potential Metabolic Transformations of this compound

Metabolic Reaction Potential Metabolite Key Enzyme(s)
Pyridine Ring OxidationHydroxylated this compoundAldehyde Oxidase (AOX)
N-Dealkylation5-Bromo-2-ethoxynicotinamideCytochrome P450 (CYP) enzymes
O-Dealkylation5-Bromo-2-hydroxy-N-ethylnicotinamideCytochrome P450 (CYP) enzymes

This table presents hypothetical metabolic pathways. Experimental verification is required.

Investigation of Downstream Signaling Cascades and Cellular Responses

The nicotinamide structure is a fundamental component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). plos.org NAD+ is a critical player in cellular redox reactions and also serves as a substrate for various enzymes involved in signaling pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). plos.orgnih.gov Therefore, substituted nicotinamides have the potential to modulate these pathways.

Substituted pyridines have been shown to interact with various cellular targets and signaling pathways. For example, certain pyridine derivatives have been identified as modulators of neurotrophic signaling pathways and as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov The specific substitutions on the pyridine ring are crucial in determining the biological activity. nih.gov

The cellular responses to this compound would depend on its ability to interact with specific enzymes or receptors. If it or its metabolites influence intracellular NAD+ levels, it could have wide-ranging effects on cellular metabolism, DNA repair, and stress responses. For instance, inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway, can lead to significant metabolic perturbations in cancer cells. plos.org Furthermore, some nicotinamide-related compounds have demonstrated anti-inflammatory properties by affecting macrophage function. nih.gov

A thorough investigation into the downstream signaling cascades affected by this compound would necessitate a series of cell-based assays. These could include measuring changes in NAD+ levels, assessing the activity of PARPs and sirtuins, and evaluating effects on specific signaling pathways known to be modulated by nicotinamide analogs.

Preclinical Efficacy and Application in Disease Models for 5 Bromo 2 Ethoxy N Ethylnicotinamide

Development and Utilization of Relevant In Vitro Disease Models

The initial assessment of a novel therapeutic agent's efficacy is typically conducted using in vitro models that mimic specific aspects of human diseases. For 5-Bromo-2-ethoxy-N-ethylnicotinamide, its potential has been explored across several key areas of unmet medical need, including oncology, parasitology, and infectious diseases.

Antiproliferative Effects in Cancer Cell Lines and Multicellular Spheroid Models

While direct studies on this compound are not extensively available in the public domain, research on structurally related nicotinamide (B372718) and 5-bromo derivatives provides significant insights into its potential anticancer properties. Nicotinamide, the parent amide of niacin, has demonstrated notable anti-melanoma activity both in vitro and in vivo. nih.gov It has been shown to reduce melanoma cell proliferation by up to 90% and induce cell cycle arrest and apoptosis. nih.gov

Newly synthesized nicotinamide derivatives have also been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. nih.govmdpi.comsemanticscholar.orgnih.gov These compounds have shown promising antiproliferative activity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). mdpi.comnih.gov For instance, certain derivatives exhibited potent VEGFR-2 inhibition and induced apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov

Furthermore, compounds containing a 5-bromo substitution have been evaluated for their anticancer effects. A 5-bromo-indole derivative, for example, displayed significant antiproliferative activity against the A549 lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of 14.4 µg/mL. nih.gov The antiproliferative activities of 5-bromosubstituted indole (B1671886) phytoalexin derivatives have also been reported. researchgate.net

Multicellular tumor spheroids (MCTS) are three-dimensional cell culture models that more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional cell cultures. The evaluation of novel compounds in MCTS models provides a more predictive assessment of their potential in vivo efficacy. While specific data on this compound in MCTS is not available, the general methodology is well-established for testing various anticancer agents.

Table 1: In Vitro Antiproliferative Activity of Structurally Related Compounds

Compound/DerivativeCancer Cell Line(s)Key FindingsReference(s)
NicotinamideA375, SK-MEL-28 (melanoma)Reduced cell number up to 90%, induced G1 phase arrest and apoptosis. nih.gov
Nicotinamide DerivativesHCT-116, HepG2Potent VEGFR-2 inhibition, induction of apoptosis and cell cycle arrest. nih.govmdpi.comnih.gov
5-Bromo-indole DerivativeA549 (lung cancer)Significant antiproliferative activity (IC50 = 14.4 µg/mL). nih.gov
5-Bromosubstituted Indole PhytoalexinsVariousAntiproliferative and cytotoxic activities. researchgate.net

Antiparasitic Activity against Protozoan Pathogens (e.g., Plasmodium falciparum)

The global health burden of parasitic diseases, particularly malaria caused by Plasmodium falciparum, necessitates the discovery of new therapeutic agents. Nicotinamide has been shown to inhibit the in vitro growth of P. falciparum. nih.gov This suggests that derivatives such as this compound could also possess antimalarial properties. The evaluation of novel compounds against both chloroquine-sensitive and resistant strains of P. falciparum is a standard in vitro screening method. malariaworld.org While direct evidence for the specified compound is pending, the activity of its parent structure provides a strong rationale for its investigation as a potential antimalarial agent.

Antimicrobial Screening Against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, with a pressing need for new antimicrobial agents, especially for treating multidrug-resistant strains. researchgate.netfrontiersin.orgnih.gov Nicotinamide has been found to limit the replication of M. tuberculosis within macrophages, a key host cell for this pathogen. nih.gov This activity within the intracellular environment is crucial for eradicating the bacteria. Although direct antimicrobial screening data for this compound against M. tuberculosis is not currently available, the known activity of nicotinamide suggests that it could be a promising scaffold for developing new antitubercular drugs. Standard in vitro assays, such as determining the minimum inhibitory concentration (MIC) against various mycobacterial strains, are essential first steps in this evaluation. researchgate.netfrontiersin.orgmdpi.com

In Vivo Proof-of-Concept Studies in Established Animal Models of Disease

Following promising in vitro results, the efficacy of a drug candidate is evaluated in vivo using animal models that recapitulate aspects of human diseases. For anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

In the context of nicotinamide-related compounds, in vivo studies have shown positive outcomes. For instance, nicotinamide itself has been demonstrated to significantly delay tumor growth in a mouse model of melanoma. nih.gov This provides a proof-of-concept for the potential in vivo efficacy of its derivatives. Similarly, naringenin, a flavonoid, has shown effectiveness in an in vivo model of alcohol-induced liver disease by mitigating the fibrogenic and apoptotic responses. mdpi.com

While specific in vivo data for this compound is not yet published, the findings for related compounds support the rationale for conducting such studies to assess its therapeutic potential in relevant animal models of cancer or other diseases.

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are crucial tools in drug development. nih.gov They are used to confirm that a drug is engaging its intended target and to provide an early indication of its biological activity. This can help in dose selection and in predicting clinical efficacy. nih.govfda.gov

In a clinical trial of nicotinamide for early Alzheimer's disease, the concentration of phosphorylated tau 231 (pTau231) in the cerebrospinal fluid (CSF) was used as a PD biomarker. nih.gov Participants with elevated levels of nicotinamide in their CSF showed a favorable decrease in pTau231, suggesting a biological effect of the treatment. nih.gov

For this compound, the identification and validation of relevant PD biomarkers would be a critical step in its clinical development. Based on the activities of related compounds, potential biomarkers could include:

For anticancer activity: Levels of VEGFR-2 phosphorylation, markers of apoptosis (e.g., cleaved caspase-3), cell proliferation markers (e.g., Ki-67), and circulating levels of pro-inflammatory cytokines.

For antiparasitic and antimicrobial activity: Measurement of parasite or bacterial load in relevant tissues or fluids.

The use of such biomarkers in early-phase clinical trials can provide valuable information on the drug's mechanism of action and help to de-risk its further development.

Computational and Cheminformatics Approaches in 5 Bromo 2 Ethoxy N Ethylnicotinamide Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method evaluates the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, which are crucial for a molecule's biological activity. For 5-Bromo-2-ethoxy-N-ethylnicotinamide, docking studies would involve screening it against various protein targets to identify potential mechanisms of action.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nist.gov MD simulations provide a dynamic view of the interactions, revealing how the compound and protein adjust their conformations, which can confirm the stability of the binding predicted by docking. nist.gov For instance, a stable root-mean-square deviation (RMSD) value for the ligand within the protein's active site during an MD simulation suggests a stable and potentially effective binding interaction. nist.gov

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Hydrogen Bonds
Kinase A-8.5MET102, LYS45Carbonyl oxygen with LYS45
Protease B-7.9CYS145, HIS41Amide nitrogen with CYS145
GPCR C-9.1TYR308, SER123Ethoxy oxygen with SER123

In Silico Prediction of Metabolic Sites and Pathways

Understanding a compound's metabolism is critical in drug development. In silico tools can predict the sites on a molecule most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. eurekaselect.com These predictions are based on ligand-based methods, which use knowledge of known metabolic sites of similar molecules, and structure-based methods, which involve docking the compound into the active sites of metabolic enzymes. eurekaselect.comresearchgate.net

For this compound, predictive software could identify the most probable metabolic transformations. The ethoxy and ethyl groups would be likely sites for dealkylation, while the aromatic ring could undergo hydroxylation. Identifying these metabolic "hotspots" helps in designing analogues with improved metabolic stability. Combining results from multiple platforms can increase the confidence in these predictions. nih.gov

Table 2: Predicted Metabolic Pathways for this compound

Metabolic ReactionPredicted SiteResponsible Enzyme Family (Predicted)Resulting Metabolite (Hypothetical)
O-de-ethylationEthoxy groupCYP2D6, CYP3A45-Bromo-2-hydroxy-N-ethylnicotinamide
N-de-ethylationEthylamide groupCYP2C9, CYP1A25-Bromo-2-ethoxynicotinamide
Aromatic HydroxylationPyridine (B92270) ringCYP2D65-Bromo-2-ethoxy-hydroxypyridine derivative
Bromine RemovalBromo substituentMultiple CYPs2-ethoxy-N-ethylnicotinamide

Virtual Screening and Rational Library Design for Novel this compound Analogues

Virtual screening is a high-throughput computational method used to search large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can be done using either ligand-based or structure-based approaches. nih.gov Ligand-based virtual screening (LBVS) uses the structure of a known active compound, like this compound, as a template to find similar molecules. nih.gov Structure-based virtual screening (SBVS) relies on the 3D structure of the protein target to dock and score potential ligands. nih.gov

These screening methods are foundational for the rational design of a focused library of analogues. By analyzing the structure-activity relationship (SAR) from initial hits, researchers can systematically modify the core structure of this compound—for example, by substituting the bromine atom with other halogens, altering the length of the alkyl chains, or modifying the nicotinamide (B372718) ring—to optimize potency and selectivity.

Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational models are widely used to predict the ADME properties of drug candidates, which are crucial for determining a compound's viability. nih.gov Various software tools can calculate key physicochemical and pharmacokinetic parameters based solely on a molecule's structure. For this compound, these models can estimate properties like lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier. nih.gov Using multiple predictive models can help cross-verify the results and increase confidence. nih.gov

These predictive models are essential for early-stage drug discovery, allowing for the filtering of compounds with poor ADME profiles before committing to costly synthesis and in vitro testing.

Table 3: Predicted ADME Properties for this compound

PropertyPredicted Value (Illustrative)Significance
LogP2.8Indicates good lipophilicity for membrane permeability.
Aqueous Solubility-3.5 (log(mol/L))Moderate solubility.
Human Intestinal Absorption>90%High potential for oral absorption. nih.gov
Plasma Protein Binding~95%High binding may limit free drug concentration. nih.gov
Blood-Brain Barrier PermeationYesCompound may have central nervous system effects. nih.gov
P-gp SubstrateYesIndicates potential for active efflux from cells. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov These methods can determine the optimized 3D geometry, distribution of electron density, and molecular orbital energies (e.g., HOMO and LUMO). nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively, influencing its reactivity and interaction with biological targets.

For this compound, these calculations can identify the most reactive sites for electrophilic or nucleophilic attack, complementing the predictions of metabolic pathways. The analysis of the molecular electrostatic potential (MEP) map can further highlight regions that are likely to engage in electrostatic interactions with a protein receptor.

Table 4: Illustrative Quantum Chemical Properties for this compound

ParameterCalculated Value (Illustrative)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment3.1 DMeasures the overall polarity of the molecule.

Future Directions and Research Gaps in 5 Bromo 2 Ethoxy N Ethylnicotinamide Research

Exploration of Novel Therapeutic Applications Beyond Current Scope

The therapeutic potential of 5-Bromo-2-ethoxy-N-ethylnicotinamide is, as of now, entirely speculative. However, the well-documented activities of related nicotinamide (B372718) derivatives provide a rational basis for initiating targeted investigations. Nicotinamide itself, a form of vitamin B3, and its derivatives have been studied for their roles in a variety of physiological and pathological processes. wikipedia.org

Future research should systematically screen this compound for a range of biological activities. Drawing parallels from analogous compounds, promising areas of investigation could include:

Oncology: Numerous nicotinamide derivatives have been explored as potential anticancer agents. researchgate.net Some have shown efficacy as inhibitors of enzymes like histone deacetylases (HDACs) or vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial in cancer progression. rsc.org A primary research direction would be to assess the cytotoxic effects of this compound against various cancer cell lines.

Neurodegenerative Diseases: Nicotinamide adenine (B156593) dinucleotide (NAD+), a key metabolite of nicotinamide, is vital for neuronal health, and its depletion is linked to neurodegenerative conditions. health.com Research into related compounds like nicotinamide riboside has shown potential in models of Alzheimer's disease. wikipedia.org Therefore, investigating the neuroprotective properties of this compound would be a logical step.

Inflammatory and Metabolic Disorders: Nicotinamide exhibits anti-inflammatory properties and has been investigated for skin conditions like acne and for its potential in managing metabolic diseases. wikipedia.org The unique structural modifications of this compound—the bromo and ethoxy groups—may modulate its activity, warranting investigation into its efficacy in models of inflammation and metabolic dysregulation.

Development of Advanced and Sustainable Synthetic Methodologies

The viability of any future research on this compound hinges on the development of efficient and sustainable methods for its synthesis. While the synthesis of nicotinamide derivatives is a well-established field, optimizing a process for this specific molecule is a crucial research gap.

Key objectives for future synthetic research should include:

Route Scouting and Optimization: A thorough exploration of different synthetic routes is necessary to identify the most efficient pathway. This would involve evaluating starting materials, reaction conditions, and purification methods to maximize yield and purity.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future methodologies should aim to incorporate principles of green chemistry, such as using less hazardous solvents, reducing energy consumption, and minimizing waste generation.

Scalability: For the compound to be viable for extensive preclinical and potential clinical studies, the developed synthetic route must be scalable to produce larger quantities of the material.

A hypothetical, yet plausible, synthetic approach could involve the amidation of 5-bromo-2-ethoxynicotinic acid with ethylamine (B1201723). The development and optimization of such a route would be a foundational step in enabling further research.

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

Should initial screenings reveal biological activity, a critical area of future research will be to unravel the molecular mechanisms through which this compound exerts its effects. This involves identifying its primary molecular targets and understanding the downstream signaling pathways it modulates.

Furthermore, a comprehensive assessment of its off-target effects is paramount for any potential therapeutic candidate. Techniques such as affinity-based proteomics and broad-panel kinase screening can provide a global view of the compound's interactions within the proteome, helping to anticipate potential side effects early in the development process. The structural similarity to other enzyme inhibitors, such as those targeting nicotinamide N-methyltransferase (NNMT), suggests that this could be a potential area of investigation. nih.gov

Integration of Advanced Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the biological impact of this compound, the integration of advanced "omics" technologies will be indispensable. These technologies can provide a comprehensive snapshot of the molecular changes induced by the compound at a systems level.

Transcriptomics: RNA sequencing can reveal changes in gene expression patterns in response to treatment with the compound, offering insights into the cellular pathways it affects.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the compound's molecular targets and mechanisms of action.

Metabolomics: By analyzing the global metabolic profile, researchers can understand how the compound influences cellular metabolism, which is particularly relevant given the central role of nicotinamide in metabolic pathways.

A combined multi-omics approach would be particularly powerful, allowing for the integration of data from different molecular layers to construct a comprehensive model of the compound's biological activity.

Facilitating Collaborative Research and Open Science Initiatives for Nicotinamide Derivatives

The significant research gap for this compound underscores the importance of collaborative and open science initiatives. To accelerate the exploration of this and other novel nicotinamide derivatives, the following should be encouraged:

Data Sharing Platforms: The establishment of open-access databases for sharing screening results, synthetic protocols, and preclinical data on novel compounds can prevent redundant efforts and foster collaboration.

Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, pharmacology, biology, and computational sciences can create a synergistic environment for tackling the multifaceted challenges of drug discovery and development.

Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical companies can help to bridge the gap between basic research and clinical translation.

By fostering a more open and collaborative research ecosystem, the scientific community can more efficiently unlock the potential of understudied molecules like this compound.

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